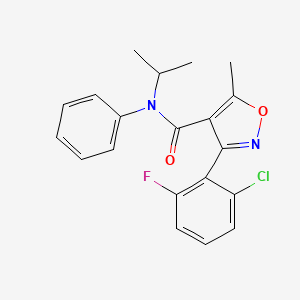

3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide

Description

The compound 3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide is a substituted isoxazole derivative characterized by a 2-chloro-6-fluorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 4 with dual N-substituents (isopropyl and phenyl groups). This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-5-methyl-N-phenyl-N-propan-2-yl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN2O2/c1-12(2)24(14-8-5-4-6-9-14)20(25)17-13(3)26-23-19(17)18-15(21)10-7-11-16(18)22/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDBLMPSULARMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N(C3=CC=CC=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This step often requires a base such as sodium hydroxide and a solvent like ethanol.

Introduction of the Chlorine and Fluorine Substituents: Halogenation reactions are used to introduce the chlorine and fluorine atoms onto the aromatic ring. This can be achieved using reagents like N-chlorosuccinimide (NCS) and Selectfluor.

Amidation Reaction: The final step involves the formation of the amide bond. This can be done by reacting the isoxazolecarboxylic acid with an amine (N-isopropyl-N-phenylamine) in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazoles.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

Oxidation: Oxazoles and other oxidized derivatives.

Reduction: Alcohols and reduced amides.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Materials Science: It is explored for its properties in the development of new materials, such as polymers and coatings.

Industry: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their substituent variations, and functional roles:

Notes:

- *The CAS 4415-11-6 corresponds to the carboxamide without explicit N-isopropyl/N-phenyl substituents in the evidence, suggesting discrepancies in nomenclature .

Structural and Functional Analysis

Halogenation Effects

- Fluorine vs.

- Positional Isomerism : Derivatives like 2-chloro-N-(fluorophenyl)benzamides (e.g., H58389, H59915) demonstrate that halogen positioning critically influences solubility and bioactivity, a principle likely applicable to the target compound .

Carboxamide Modifications

- Dual N-Substituents: The N-isopropyl and N-phenyl groups in the target compound may enhance pharmacokinetic properties compared to unsubstituted carboxamides (e.g., 4415-11-6) or monosubstituted analogs.

- Carboxylic Acid (-COOH) : The acid form (3919-74-2) is a common impurity in penicillin synthesis (e.g., flucloxacillin) and serves as a regulatory benchmark for purity .

Biological Activity

3-(2-Chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide, also known by its CAS number 153949-56-5, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C18H14ClFN2O2

- Molecular Weight : 348.76 g/mol

- Structure : The compound features a 4-isoxazolecarboxamide moiety, which is significant for its biological activity.

Synthesis

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide involves several steps, typically starting from readily available isoxazole derivatives. The synthesis pathway often includes the formation of the isoxazole ring followed by acylation to introduce the carboxamide functionality.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various isoxazole derivatives, including this compound. The following table summarizes key findings from different research studies:

| Study | Cell Line | IC50 (μg/ml) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 39.80 | Induces apoptosis |

| Study B | HeLa | 15.48 | Cell cycle arrest (G2/M) |

| Study C | Hep3B | 23.00 | Reduces alpha-fetoprotein secretion |

In a notable study, it was found that compounds similar to 3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity against liver cancer cells (Hep3B) and cervical cancer cells (HeLa) .

Antioxidant Activity

The compound has also been assessed for antioxidant properties. In assays like the DPPH test, certain derivatives demonstrated promising antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .

Case Studies

-

Case Study on Anticancer Efficacy :

- A series of isoxazole carboxamide derivatives were synthesized and tested against multiple cancer cell lines. Among these, the derivative corresponding to 3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide showed significant activity in reducing cell viability in Hep3B cells with an IC50 value of approximately 23 μg/ml .

-

Mechanistic Insights :

- Further investigations into the mechanism revealed that this compound induces apoptosis rather than necrosis in cancer cells, suggesting a targeted approach to cancer therapy. The study indicated that treated cells exhibited delayed progression through the G2/M phase of the cell cycle, similar to known chemotherapeutic agents like doxorubicin .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(2-chloro-6-fluorophenyl)-N-isopropyl-5-methyl-N-phenyl-4-isoxazolecarboxamide?

Methodological Answer:

The synthesis typically involves coupling an isoxazolecarboxylic acid derivative with substituted anilines. A common approach is to use a carbodiimide-mediated coupling (e.g., EDCI or DCC) between 5-methylisoxazole-4-carboxylic acid derivatives and aromatic amines. For example:

Prepare the isoxazolecarboxylic acid chloride intermediate (e.g., via thionyl chloride activation of the carboxylic acid group).

React the acid chloride with N-isopropyl-N-phenylamine under anhydrous conditions (e.g., dichloromethane, 0–5°C).

Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Key Considerations:

- Monitor reaction progress by TLC or HPLC to ensure complete conversion.

- Optimize stoichiometry to minimize side products (e.g., dimerization of the acid chloride).

Basic: How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: Assign peaks for aromatic protons (e.g., 2-chloro-6-fluorophenyl group at δ 7.2–7.8 ppm) and isopropyl/methyl groups (δ 1.2–1.5 ppm).

- X-ray Crystallography: Crystallize the compound using slow evaporation (e.g., methanol/water mixture) and solve the structure using SHELX software for refinement. SHELXL is particularly effective for resolving substituent orientations in aromatic systems .

- High-Resolution Mass Spectrometry (HRMS): Confirm the molecular ion ([M+H]⁺) with <5 ppm mass accuracy.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particles .

- Waste Disposal: Collect organic waste in halogenated solvent containers due to the chlorine/fluorine substituents.

- Spill Management: Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste.

Advanced: How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

Variate Substituents: Synthesize analogs with modified halogen positions (e.g., 3-chloro vs. 2-fluoro) or alkyl groups (e.g., methyl vs. ethyl).

Biological Assays: Test analogs against target receptors (e.g., kinase inhibition assays) using dose-response curves (IC₅₀ values).

Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions. Compare results with experimental data to validate hypotheses .

Data Interpretation:

- Use statistical tools (e.g., ANOVA) to assess significance of substituent effects.

- Address contradictions (e.g., conflicting IC₅₀ values) by verifying assay conditions (e.g., buffer pH, temperature) .

Advanced: How can contradictory results in biological activity studies be resolved?

Methodological Answer:

Contradictions often arise from methodological differences. To resolve them:

Standardize Assays: Ensure consistent cell lines (e.g., HEK293 vs. CHO), incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).

Purity Validation: Confirm compound purity (>95%) via HPLC with UV/ELSD detection. Impurities (e.g., unreacted starting materials) may skew results .

Meta-Analysis: Apply multivariate regression to published datasets, adjusting for variables like temperature or ligand concentration .

Advanced: What computational strategies are effective for predicting the stability of this compound under varying pH conditions?

Methodological Answer:

Quantum Mechanics (QM): Use density functional theory (DFT) to calculate hydrolysis activation energies for the isoxazole ring and amide bonds at pH 2–2.

Molecular Dynamics (MD): Simulate solvation effects in explicit water models (e.g., TIP3P) to identify vulnerable sites.

Experimental Correlation: Validate predictions via accelerated stability testing (40°C, 75% RH) and HPLC monitoring of degradation products .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

Co-Solvent Systems: Use DMSO/water mixtures (≤5% DMSO) or cyclodextrin-based solubilization.

Pro-drug Design: Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity.

Nanoformulation: Prepare liposomal or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.